molecular formula C6H11FN2 B594716 1-(Azetidin-3-yl)-3-fluoroazetidine CAS No. 1257293-80-3

1-(Azetidin-3-yl)-3-fluoroazetidine

Cat. No.: B594716
CAS No.: 1257293-80-3
M. Wt: 130.166
InChI Key: GOHCCEMRDKHTIF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-fluoroazetidine is a heterocyclic organic compound that features a four-membered azetidine ring with a fluorine atom attached to the third carbon

Scientific Research Applications

1-(Azetidin-3-yl)-3-fluoroazetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.

    Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with “1-(Azetidin-3-yl)-3-fluoroazetidine” would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine typically involves the reaction of azetidine derivatives with fluorinating agents. One common method involves the use of N-Boc-azetidine as a starting material, which is then subjected to fluorination under controlled conditions. For example, methyl (N-Boc-azetidin-3-ylidene)acetate can be reacted with azetidine and DBU in acetonitrile at 65°C for 4 hours to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-fluoroazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction can produce azetidine-3-yl alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)-3-chloroazetidine: Similar structure but with a chlorine atom instead of fluorine.

    1-(Azetidin-3-yl)-3-bromoazetidine: Contains a bromine atom in place of fluorine.

    1-(Azetidin-3-yl)-3-iodoazetidine: Features an iodine atom instead of fluorine.

Uniqueness

1-(Azetidin-3-yl)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCCEMRDKHTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312070
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-80-3
Record name 3-Fluoro-1,3′-biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 3-fluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester (0.109 g, 0.47 mmol) in DCM/TFA (2 mL/2 mL). The reaction mixture was stirred for 90 min at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 3-Fluoro-[1,3′]biazetidinyl as a colourless oil (0.058 g, 94%). 1H NMR (CDCl3, 400 MHz) δ 5.14 (dp, J=57.2, 5.3 Hz, 1H); 3.75-3.46 (m, 8H); 3.34-3.24 (m, 1H); 3.27-3.10 (m, 1H).
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
2 mL
Type
solvent
Reaction Step One

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